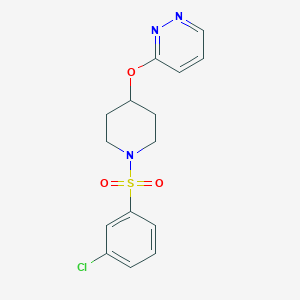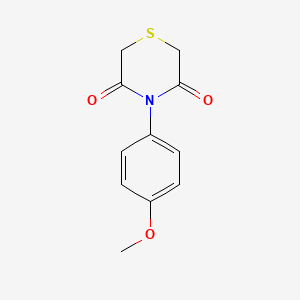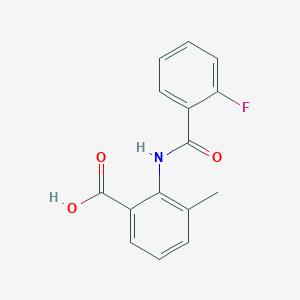
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is an organoboron compound with the molecular formula C7H6BClO4. This compound is characterized by the presence of a boronic acid group attached to a benzodioxole ring system, which is further substituted with a chlorine atom at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
Target of Action
The primary target of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
This compound interacts with its targets through oxidative addition . This process involves the oxidation of palladium through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The action of this compound affects various biochemical pathways. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role in the Suzuki–Miyaura coupling reaction . The compound facilitates the formation of new bonds through oxidative addition, leading to the creation of new compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated to introduce a bromine atom at the 5-position.
Chlorination: The brominated intermediate is then chlorinated at the 6-position using a suitable chlorinating agent.
Borylation: The final step involves the borylation of the chlorinated intermediate using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 6-chloro-2H-1,3-benzodioxol-5-ol.
Substitution: Formation of various substituted benzodioxole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the benzodioxole ring and chlorine substitution.
(6-Bromo-2H-1,3-benzodioxol-5-yl)boronic Acid: Similar structure but with a bromine atom instead of chlorine.
(6-Methoxy-2H-1,3-benzodioxol-5-yl)boronic Acid: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the chlorine-substituted benzodioxole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZQIXCZUTZVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1Cl)OCO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)


![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![4-(CYCLOHEX-3-EN-1-YL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B2511809.png)

![1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2511811.png)


![(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2511817.png)
![1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2511818.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
![4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B2511824.png)
